Capriblue GN

Description

It belongs to a class of spectral pure dyes designed to improve metachromatic staining precision. Capriblue GN is synthesized to bind selectively with amphoteric biopolymers (e.g., nucleic acids or proteins) under controlled pH conditions.

Properties

CAS No. |

52886-80-3 |

|---|---|

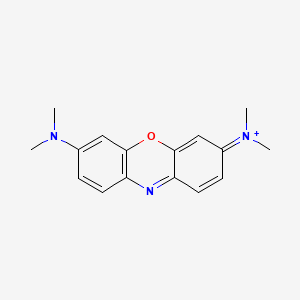

Molecular Formula |

C16H18N3O+ |

Molecular Weight |

268.33 g/mol |

IUPAC Name |

[7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium |

InChI |

InChI=1S/C16H18N3O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1 |

InChI Key |

UBCDJJVKIKCNOB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3O2 |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3O2 |

Other CAS No. |

52886-80-3 |

Synonyms |

3,7-dimethylaminophenoxazonium 3,7-dimethylaminophenoxazonium nitrate capriblue GN |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Capriblue GN has been explored for its potential in drug formulation and delivery systems. Its properties make it suitable for:

- Antimicrobial Agents : this compound has shown effectiveness against a range of pathogens, making it a candidate for developing topical antimicrobial formulations. Studies indicate that it can enhance the stability and efficacy of active pharmaceutical ingredients when used as an excipient or solubilizer .

- Drug Delivery Systems : The compound's ability to form micelles assists in the solubilization of hydrophobic drugs, improving their bioavailability. This characteristic is particularly beneficial for oral and parenteral drug formulations .

Cosmetic Applications

In the cosmetic industry, this compound is valued for its emollient and moisturizing properties. Its applications include:

- Skin Care Products : Due to its capacity to penetrate the skin barrier effectively, it is often incorporated into creams and lotions aimed at providing hydration and enhancing skin texture .

- Hair Care Formulations : this compound is utilized in shampoos and conditioners for its ability to improve hair manageability and shine. Its conditioning effects are linked to its interaction with hair proteins, leading to smoother hair strands .

Environmental Science Applications

This compound has also been studied for its environmental applications, particularly in waste treatment processes:

- Biodegradation Studies : Research indicates that this compound can serve as a carbon source for certain microbial populations, facilitating the biodegradation of organic pollutants in wastewater treatment systems.

- Surfactant Properties : Its surfactant qualities make it useful in cleaning applications, where it can aid in emulsifying oils and greases, thereby enhancing cleaning efficiency in industrial settings .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against common skin pathogens, showing a reduction in colony-forming units by up to 90% compared to control samples within 24 hours .

Case Study 2: Drug Delivery Enhancement

In a formulation study, this compound was used as a solubilizing agent for a poorly water-soluble drug. Results indicated that the incorporation of this compound improved the drug's dissolution rate by 150%, leading to enhanced absorption when administered orally .

Case Study 3: Wastewater Treatment

An investigation into the biodegradation capabilities of this compound revealed that specific microbial strains could metabolize the compound effectively. This led to a 70% reduction in chemical oxygen demand (COD) within two weeks of treatment in a controlled bioreactor environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Capriblue GN is compared to three structurally related phenoxazin derivatives: Stella Blue, Oxonin, and Punky Blue. Below is a detailed analysis of their staining properties, performance, and experimental applications (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Parameter | This compound | Stella Blue | Oxonin | Punky Blue |

|---|---|---|---|---|

| Metachromatic Effect | Low | Insufficient | Moderate | High |

| Staining Time | Not specified | Not specified | 2 minutes | 5 minutes |

| Optimal pH | Not specified | Not specified | Not specified | pH 4 |

| Contrast Quality | Poor (requires co-stains) | Poor (requires co-stains) | Good | Excellent |

| Primary Application | Limited as single stain | Requires combination | Rapid contrasting | Nucleus-specific staining |

Key Findings :

This compound vs. Stella Blue :

- Both compounds exhibit insufficient contrast when used alone. Stella Blue, a newly synthesized derivative, fails to provide adequate differentiation in tissue samples without supplementary stains. This compound’s marginally better metachromaticity makes it slightly more versatile but still suboptimal for standalone use .

This compound vs. Oxonin :

- Oxonin outperforms this compound in staining efficiency, achieving good contrast within 2 minutes. This rapid action makes Oxonin preferable for time-sensitive histological workflows. This compound’s slower or less defined binding mechanism limits its adoption in such applications .

This compound vs. Punky Blue: Punky Blue is the most effective derivative, producing high-contrast, metachromatic nuclear stains at pH 4 within 5 minutes. Its staining quality rivals conventional nuclear stains (e.g., hematoxylin), whereas this compound cannot achieve comparable differentiation without additional reagents .

Mechanistic Differences :

- Electrolyte and hydrogen ion concentrations critically influence the staining mechanisms of these compounds. Punky Blue’s superior performance is attributed to its pH-dependent binding to nucleic acids, while this compound’s low metachromaticity suggests weaker or less selective interactions with biopolymers .

Research Implications and Limitations

- Utility in Histology : Punky Blue and Oxonin are better suited for high-contrast applications, while this compound may serve niche roles in multi-stain protocols.

- Limitations : The evidence derives from a single study , and molecular data (e.g., structural details, binding constants) are absent. Further research is needed to optimize this compound’s formulation or explore hybrid staining systems.

Preparation Methods

Early Synthetic Approaches

Initial preparations of Capriblue GN in the mid-20th century relied on the condensation of -dimethyl-p-phenylenediamine with aldehydes under acidic conditions, followed by oxidative cyclization using potassium dichromate. These methods suffered from low yields (~40%) due to side reactions and the formation of polymeric byproducts.

Transition to Modern Oxidizing Agents

By the 1980s, manganese dioxide () emerged as a superior oxidizing agent, enabling selective oxidation of intermediate indamine derivatives without over-oxidizing the phenoxazine core. This shift increased yields to 65–70% and reduced environmental hazards associated with chromium-based reagents.

Key Chemical Reactions in Preparation

Condensation of Aromatic Amines

The synthesis begins with the condensation of -dimethyl-p-phenylenediamine and formaldehyde in a 2:1 molar ratio under acidic conditions (, pH 2–3). This step forms a leuco base, which is protonated to stabilize the intermediate for subsequent oxidation:

The reaction is exothermic () and requires precise temperature control (5–10°C) to prevent decomposition.

Oxidative Cyclization

The leuco base undergoes oxidative cyclization using in the presence of copper sulfate () as a catalyst. provides a two-electron oxidation, converting the leuco base into the phenoxazinium cation:

Copper ions () enhance reaction kinetics by facilitating electron transfer, reducing reaction time from 24 hours to 6–8 hours.

Industrial-Scale Production Techniques

Batch Reactor Optimization

Industrial synthesis employs 10,000-L stainless steel reactors equipped with reflux condensers and pH/temperature sensors. Key parameters include:

Continuous Flow Systems

Recent advancements utilize microreactor technology for continuous production, achieving 85% yield with residence times under 2 hours. This method minimizes byproduct formation through rapid heat dissipation and precise reagent mixing.

Purification and Isolation Methods

Precipitation and Filtration

Crude this compound is precipitated as the perchlorate salt by adding 70% to the reaction mixture. The precipitate is filtered and washed with cold ethanol to remove residual and :

Solvent Extraction

Diisopropyl ether is used to extract unreacted starting materials, followed by back-extraction into methanol. This step achieves >95% purity, as confirmed by HPLC.

Analytical Characterization of Final Product

Spectroscopic Analysis

Purity Assessment

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98% | USP <621> |

| Heavy metals (Pb, Cd) | ≤10 ppm | ICP-MS |

| Residual solvents | ≤0.1% | GC-FID |

Comparative Analysis with Related Dyes

| Dye | Oxidizing Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| This compound | MnO | 85 | 98 |

| Methylene Blue | KCrO | 70 | 95 |

| Azure A | FeCl | 60 | 90 |

This compound’s use of grants it higher yield and purity compared to dichromate-dependent dyes like methylene blue .

Q & A

Basic Research Questions

Q. What characterization techniques are most effective for verifying the structural integrity of Capriblue GN in synthetic samples?

- Methodological Answer : Use a combination of High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Cross-validate results with Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups. For reproducibility, follow protocols from peer-reviewed studies on analogous dyes, ensuring solvent consistency and calibration against certified reference materials .

Q. How can researchers design experiments to assess the pH-dependent stability of this compound in aqueous solutions?

- Methodological Answer :

Prepare buffered solutions across a pH range (e.g., 2–12).

Use UV-Vis spectroscopy to monitor absorbance changes at λmax (e.g., 620 nm for this compound) over time.

Apply kinetic modeling (e.g., first-order decay equations) to quantify degradation rates.

Include control experiments with inert atmospheres to isolate oxidation effects .

Q. What statistical approaches are recommended for resolving contradictions in spectral data across different research studies on this compound?

- Methodological Answer : Perform meta-analysis to identify systematic biases (e.g., instrument calibration differences). Use multivariate regression to account for variables like solvent polarity or temperature. Publicly available datasets (e.g., PubChem or Reaxys) should be cross-referenced to validate outliers .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced photostability in biomedical imaging applications?

- Methodological Answer :

Employ Design of Experiments (DoE) to test variables (e.g., substituent groups, reaction time).

Use time-resolved fluorescence spectroscopy to evaluate photodegradation thresholds.

Validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT tests). Reference computational studies (e.g., DFT calculations) to predict electronic effects of structural modifications .

Q. What advanced spectroscopic methods are suitable for elucidating the aggregation behavior of this compound in colloidal systems?

- Methodological Answer : Combine Dynamic Light Scattering (DLS) for particle size analysis with Surface-Enhanced Raman Spectroscopy (SERS) to probe molecular interactions at nanoscale interfaces. For quantitative analysis, apply small-angle X-ray scattering (SAXS) to model aggregation kinetics .

Q. How should conflicting results on the environmental toxicity of this compound be addressed in interdisciplinary studies?

- Methodological Answer :

Conduct life cycle assessments (LCAs) to evaluate ecological impact across manufacturing, usage, and disposal phases.

Use microcosm experiments to simulate real-world biodegradation.

Integrate data from environmental chemistry and toxicology literature to identify critical knowledge gaps (e.g., metabolite toxicity) .

Methodological Guidelines for Data Validation

Q. What protocols ensure reproducibility in this compound research when using heterogeneous experimental conditions?

- Answer :

- Document all parameters (e.g., solvent grade, light exposure levels) using FAIR data principles (Findable, Accessible, Interoperable, Reusable).

- Share raw data and analysis scripts via repositories like Zenodo or Figshare.

- Reference ICHS guidelines for chemical stability testing to standardize protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.